molecular formula C17H14ClNO3 B5293967 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione

5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione

Cat. No. B5293967
M. Wt: 315.7 g/mol
InChI Key: IRNCKDGZZDUUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as SORAFENIB, a drug that has been approved by the Food and Drug Administration (FDA) for the treatment of liver, kidney, and thyroid cancer.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway that regulates cell proliferation and survival. In addition, it inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion in cancer cells. It also inhibits angiogenesis by suppressing the production of pro-angiogenic factors and promoting the secretion of anti-angiogenic factors. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione in lab experiments is its specificity towards cancer cells and angiogenesis. This compound has been shown to selectively target cancer cells and inhibit angiogenesis, without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs and derivatives of this compound, which could have improved pharmacological properties and efficacy. In addition, the combination of this compound with other anticancer agents could be explored to enhance its therapeutic potential. Furthermore, the investigation of the immunomodulatory properties of this compound could lead to the development of new treatments for inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, which could lead to the development of new treatments for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the condensation of 4-ethoxybenzaldehyde with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then purified by recrystallization to obtain a white crystalline powder. This synthesis method has been reported in several studies and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-angiogenic, and anti-proliferative activities, making it a promising candidate for the treatment of various types of cancer. In addition, this compound has been reported to have anti-inflammatory, antioxidant, and immunomodulatory properties, which could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

5-chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNCKDGZZDUUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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